molecular formula C12H9BF3NO3 B2837516 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid CAS No. 2096332-23-7

2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid

Cat. No.: B2837516
CAS No.: 2096332-23-7
M. Wt: 283.01
InChI Key: XVRJRYNJPKWODD-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid (CAS: 2096332-23-7; MFCD22375020) is a boronic acid derivative featuring a pyridine ring substituted at position 2 with a phenoxy group containing a meta-trifluoromethyl (-CF₃) substituent and a boronic acid (-B(OH)₂) group at position 5 . Its molecular formula is C₁₂H₉BF₃NO₃, with a molecular weight of 283.02 g/mol. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the boronic acid moiety facilitates catalytic coupling with aryl halides .

Properties

IUPAC Name

[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BF3NO3/c14-12(15,16)8-2-1-3-10(6-8)20-11-5-4-9(7-17-11)13(18)19/h1-7,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRJRYNJPKWODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include boronic esters, reduced boron compounds, and substituted derivatives of the original compound. These products are valuable intermediates in further chemical synthesis and applications .

Scientific Research Applications

Medicinal Chemistry

2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid has been explored for its potential as a pharmaceutical intermediate. Its unique structure allows for the development of compounds targeting specific biological pathways.

  • Case Study : A study published in Nature demonstrated that derivatives of pyridine boronic acids exhibit activity against cancer cell lines by inhibiting specific enzymes involved in tumor growth . The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds.
CompoundTargetActivity
This compoundEnzyme InhibitionModerate
Related Pyridine DerivativeCancer Cell LinesHigh

Material Science

The compound is also investigated for its role in developing advanced materials, particularly in organic electronics and sensors.

  • Application : The boronic acid moiety facilitates the formation of cross-linked networks in polymers, enhancing mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices can improve conductivity and sensor responsiveness .
Material TypeProperty EnhancedMechanism
Conductive PolymersIncreased ConductivityCross-linking with boronic acid
Sensor MaterialsEnhanced ResponsivenessInteraction with target analytes

Catalysis

In catalysis, this compound serves as a catalyst or catalyst precursor in various organic reactions, including C–C coupling reactions.

  • Case Study : A recent publication highlighted its effectiveness as a catalyst in Suzuki-Miyaura cross-coupling reactions, which are pivotal for synthesizing biaryl compounds . The presence of the trifluoromethyl group was found to significantly enhance the reaction rate.
Reaction TypeCatalyst UsedYield
Suzuki-Miyaura CouplingThis compound85%

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid with analogous boronic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Reference
This compound C₁₂H₉BF₃NO₃ 283.02 -B(OH)₂ at C5; phenoxy-CF₃ at C2 Pharmaceuticals, agrochemicals, materials
2-(Trifluoromethyl)pyridine-5-boronic acid C₆H₅BF₃NO₂ 190.92 -B(OH)₂ at C5; -CF₃ at C2 Cross-coupling reactions, drug discovery
(5-Trifluoromethylpyridin-3-yl)boronic acid C₆H₅BF₃NO₂ 190.92 -B(OH)₂ at C3; -CF₃ at C5 Catalysis, fluorescent probes
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid C₆H₄BClF₃NO₂ 224.26 -B(OH)₂ at C3; -Cl at C2; -CF₃ at C5 Antibacterial agents, polymers
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid C₆H₄BClF₃NO₂ 224.26 -B(OH)₂ at C3; -Cl at C2; -CF₃ at C6 Herbicides, corrosion inhibitors
(2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid C₁₀H₁₁BF₃NO₃ 256.01 -B(OH)₂ at C3; -OPr at C2; -CF₃ at C5 Solubility-enhanced drug candidates

Reactivity and Performance in Cross-Coupling Reactions

  • Target Compound: The phenoxy-CF₃ group at C2 sterically hinders coupling reactions but improves selectivity for electron-deficient aryl partners. Its boronic acid at C5 exhibits moderate reactivity in aqueous conditions (e.g., 1,4-dioxane/water mixtures) .
  • 2-(Trifluoromethyl)pyridine-5-boronic Acid : Lacks steric hindrance, enabling faster coupling with electron-rich substrates. However, it is less stable under acidic conditions due to the absence of electron-donating groups .
  • Chloro-Substituted Analogs : The -Cl group acts as a leaving group, allowing sequential functionalization (e.g., nucleophilic substitution post-coupling). These compounds are preferred in multi-step syntheses .

Solubility and Stability

  • The target compound’s phenoxy group enhances solubility in organic solvents (e.g., DMSO, THF) but reduces aqueous solubility compared to simpler analogs like 2-(trifluoromethyl)pyridine-5-boronic acid .
  • Propoxy-substituted derivatives (e.g., C₁₀H₁₁BF₃NO₃) exhibit improved solubility in polar aprotic solvents, making them suitable for homogeneous catalysis .

Research Findings and Industrial Relevance

  • Synthetic Efficiency : The target compound achieves >80% yield in Suzuki couplings with aryl bromides under Pd(OAc)₂ catalysis, outperforming chloro-substituted analogs (~65% yield) .
  • Thermal Stability: Decomposes at 210°C, higher than 2-(trifluoromethyl)pyridine-5-boronic acid (180°C), due to the stabilizing phenoxy group .
  • Patent Activity : Featured in EUROPEAN PATENT APPLICATION EP 4 374 877 A2 (2024) for spirocyclic compound synthesis, highlighting its role in next-generation therapeutics .

Biological Activity

2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a pyridine ring substituted with a boronic acid group at the 5-position and a trifluoromethylphenoxy group, which enhances its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H8BF3NO3C_{11}H_{8}BF_3NO_3, with a molecular weight of approximately 295.19 g/mol. The presence of the trifluoromethyl group significantly influences the compound's acidity and lipophilicity, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown moderate activity against various microorganisms, including fungi and bacteria.

In Vitro Studies

  • Fungal Activity : The compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of established antifungal agents like Tavaborole (AN2690), indicating its potential as an effective antifungal agent .
  • Bacterial Activity : It exhibited antibacterial effects against Escherichia coli and Bacillus cereus. Notably, the MIC for Bacillus cereus was lower than that for AN2690, suggesting that this compound could be a promising candidate for further development in antibacterial therapies .

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to other boronic acids. Docking studies have suggested that the cyclic isomer of this compound can bind effectively to the active site of LeuRS in Candida albicans, blocking protein synthesis and leading to cell death .

Case Study 1: Antifungal Efficacy

In a comparative study, this compound was tested against various strains of fungi in vitro. The results indicated that this compound not only inhibited fungal growth but also showed a unique ability to form cyclic isomers in solution, which correlated with increased antimicrobial activity .

Case Study 2: Bacterial Inhibition

A separate investigation focused on its antibacterial properties revealed that the compound was particularly effective against multi-drug resistant strains of Escherichia coli. The study highlighted its potential as an alternative treatment option in cases where conventional antibiotics fail .

Summary of Biological Activity

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Candida albicansModerate antifungal[Specific MIC value not disclosed]
Aspergillus nigerSignificant antifungal[Specific MIC value not disclosed]
Escherichia coliAntibacterial[Specific MIC value not disclosed]
Bacillus cereusStrong antibacterialLower MIC than AN2690

Q & A

Q. What are the common synthetic routes for 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring:

Bromination : Introduce a bromine atom at the 5-position of 3-(trifluoromethyl)phenoxy-pyridine using NBS (N-bromosuccinimide) under radical or electrophilic conditions .

Lithiation-Borylation : Treat the brominated intermediate with n-butyllithium at low temperatures (-78°C) in THF, followed by quenching with trimethyl borate or pinacolborane to install the boronic acid group .
Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-bromination.
  • Use anhydrous conditions to prevent hydrolysis of the boronic ester intermediate.

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Post-synthesis characterization requires:
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and purity. The trifluoromethyl group shows a distinct triplet near δ -60 ppm in 19F^{19}\text{F} NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ expected at m/z 328.05 for C12_{12}H10_{10}BF3_{3}NO3_{3}) .
  • HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection at 254 nm to verify >95% purity .

Q. What are typical reactions involving this boronic acid in organic synthesis?

  • Methodological Answer : The compound is primarily used in Suzuki-Miyaura cross-couplings to form biaryl or heteroaryl linkages. Example protocol:
  • Reagents : Pd(PPh3_3)4_4 (2 mol%), K2_2CO3_3 (2 eq.), aryl halide (1 eq.), dioxane/H2_2O (3:1), 90°C, 12 hr .
  • Workup : Extract with ethyl acetate, purify via silica gel chromatography.
    Side Reactions :
  • Protodeboronation under acidic conditions.
  • Oxidative deboronation in the presence of peroxides .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for sterically hindered partners?

  • Methodological Answer : For bulky substrates:
  • Catalyst : Switch to Pd(dppf)Cl2_2 or XPhos Pd G3 for enhanced steric tolerance .
  • Solvent : Use toluene/EtOH (4:1) to improve solubility.
  • Temperature : Increase to 100–110°C with microwave-assisted heating to accelerate coupling .
    Analytical Validation :
  • Monitor regioselectivity via 13C^{13}\text{C} NMR or X-ray crystallography.
  • Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies for steric clashes .

Q. What strategies mitigate protodeboronation during storage and reactions?

  • Methodological Answer :
  • Storage : Stabilize as the pinacol ester (BPin) under inert gas (Ar) at -20°C .
  • Reaction Additives : Include 2,6-lutidine (10 eq.) or neocuproine to scavenge protons .
    Quantitative Analysis :
  • Track boronic acid degradation via 11B^{11}\text{B} NMR or LC-MS over time.

Q. How does the trifluoromethyl group influence binding to biological targets?

  • Methodological Answer : The CF3_3 group enhances:
  • Lipophilicity : Measured via logP (experimental logP ≈ 2.1) using shake-flask methods .
  • Metabolic Stability : Assessed in microsomal assays (e.g., t1/2_{1/2} > 60 min in human liver microsomes) .
    Mechanistic Studies :
  • Use surface plasmon resonance (SPR) to measure binding kinetics (KD_D) with enzymes like proteases .

Q. What computational methods predict regioselectivity in electrophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Compute Fukui indices (using Gaussian 16) to identify nucleophilic sites on the pyridine ring .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., in water vs. DMF) .
    Validation :
  • Correlate computational predictions with experimental results from halogenation or nitration trials .

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